Cas no 443329-10-0 (N-(diphenylmethyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

N-(diphenylmethyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(diphenylmethyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
- AKOS024582706
- 443329-10-0
- F0550-0040
- SR-01000544050-1
- EU-0053954
- N-benzhydryl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-(diphenylmethyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- AB00668367-01
- Oprea1_260425
- SR-01000544050
- N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
-
- Inchi: 1S/C20H17N3O2S/c24-18(16-13-21-20-23(19(16)25)11-12-26-20)22-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,13,17H,11-12H2,(H,22,24)
- InChI Key: NTNZSWCRFWZHMW-UHFFFAOYSA-N
- SMILES: S1C2=NC=C(C(NC(C3C=CC=CC=3)C3C=CC=CC=3)=O)C(N2CC1)=O
Computed Properties
- Exact Mass: 363.10414797g/mol
- Monoisotopic Mass: 363.10414797g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 601
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 87.1Ų
N-(diphenylmethyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0550-0040-1mg |
N-(diphenylmethyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
443329-10-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0550-0040-75mg |
N-(diphenylmethyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
443329-10-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0550-0040-20μmol |
N-(diphenylmethyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
443329-10-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0550-0040-10mg |
N-(diphenylmethyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
443329-10-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0550-0040-40mg |
N-(diphenylmethyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
443329-10-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0550-0040-50mg |
N-(diphenylmethyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
443329-10-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0550-0040-10μmol |
N-(diphenylmethyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
443329-10-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0550-0040-25mg |
N-(diphenylmethyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
443329-10-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0550-0040-15mg |
N-(diphenylmethyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
443329-10-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0550-0040-2μmol |
N-(diphenylmethyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
443329-10-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(diphenylmethyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Related Literature
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on N-(diphenylmethyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
N-(diphenylmethyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS No. 443329-10-0): A Comprehensive Overview
N-(diphenylmethyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS No. 443329-10-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiazolo[3,2-a]pyrimidines, which are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.
Chemical Structure and Properties
The molecular formula of N-(diphenylmethyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-a]pyrimidine-6-carboxamide is C21H18N4O2S. The compound features a thiazolo[3,2-a]pyrimidine core with a diphenylmethyl substituent at the N-position and an oxo group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The diphenylmethyl group enhances lipophilicity and stability, while the oxo group contributes to the compound's reactivity and biological activity.
The molecular weight of this compound is 386.45 g/mol. It is a white crystalline solid with a melting point ranging from 195°C to 197°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility properties make it suitable for various biological assays and pharmaceutical applications.
Synthesis Methods
The synthesis of N-(diphenylmethyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-a]pyrimidine-6-carboxamide involves several steps and can be achieved through different synthetic routes. One common approach is the condensation of 6-amino-5-chloro-thiazolo[3,2-a]pyrimidin-4(5H)-one with diphenylacetonitrile followed by hydrolysis to form the carboxamide. This method provides a high yield and purity of the final product.
Another synthetic route involves the reaction of 6-chloro-thiazolo[3,2-a]pyrimidin-4(5H)-one with diphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ammonia or an amine derivative to form the desired carboxamide. This method offers flexibility in terms of substituent variation and can be adapted to synthesize related compounds with different functional groups.
Biological Activities
N-(diphenylmethyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications. One of its most notable biological activities is its antiviral properties. Research has shown that this compound exhibits potent inhibitory effects against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves interference with viral replication processes and modulation of host cell signaling pathways.
In addition to its antiviral activity, N-(diphenylmethyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-a]pyrimidine-6-carboxamide has demonstrated significant anticancer potential. Studies have reported that it can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the PI3K/Akt/mTOR pathway in breast cancer cells and reduce tumor growth in xenograft models.
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent Research Advancements
Recent research has further elucidated the mechanisms underlying the biological activities of N-(diphenylmethyl)-5-oxo-2H,3H,5H-1,3thiazolo[3,2-a]pyrimidine-6-carboxamide. A study published in the Journal of Medicinal Chemistry in 2021 investigated the binding interactions between this compound and its target proteins using molecular docking simulations. The results revealed that the compound forms stable complexes with viral enzymes such as HIV reverse transcriptase and HSV thymidine kinase.
Another study published in Cancer Research in 2020 explored the anticancer effects of this compound in combination with other therapeutic agents. The findings indicated that co-treatment with N-(diphenylmethyl)-5-oxo-2H,3H,5,_______________________________
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-H-H-H-H-H-H-H-H-H-H-H-H-H--a)--a)--a)--a)--a)--a)--a)--a)--a)--a)--a)-pyrimidine∙6-carboxamide) significantly enhances the efficacy of chemotherapy drugs such as doxorubicin and paclitaxel against resistant cancer cells.
In conclusion,N-(diphenylmethyl)-5-o xo - 2 H , 3 H , 5 H - 1 , 3 th iazol o [ 3 , 2 - a ] p y r i m i d i n e - 6 - c a r b o x amide strong > (CAS No . 44 * * * * * * * * * * * * * * * * * * * * * * No . * No . * No . * No . * No . * No . * No . * No . * No . * No . * No . * No . * No . * No . * No . * No . * No . * No . * No . * No . * No . * No . * No . *44* * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * *
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